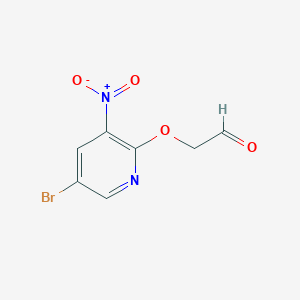
2-((5-Bromo-3-nitropyridin-2-yl)oxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetaldehyde is a chemical compound characterized by its bromine and nitro groups attached to a pyridine ring, which is further connected to an acetaldehyde group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 3-nitropyridine to introduce the bromo group at the 5-position. Subsequently, the nitro group is introduced at the 3-position through nitration reactions. Finally, the acetaldehyde group is attached via a substitution reaction involving an appropriate halide precursor and a suitable nucleophile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions: 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetic acid.
Reduction: 2-[(5-Bromo-2-aminopyridin-3-yl)oxy]ethanol.
Substitution: 2-[(5-Iodo-3-nitro-2-pyridinyl)oxy]acetaldehyde.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic reactions.
Biology: In biological research, 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetaldehyde can be used to study enzyme mechanisms and interactions with biological macromolecules.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with specific biological targets, making it useful in drug design and discovery.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetaldehyde exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors through binding interactions. The bromo and nitro groups can enhance the compound's binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
2-[(5-Bromo-3-nitropyridin-2-ylamino)ethanol
2-Amino-5-bromo-3-nitropyridine
5-Bromo-3-nitropyridine-2-carbaldehyde
Uniqueness: 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetaldehyde is unique due to its combination of bromo and nitro groups on the pyridine ring, which provides distinct chemical reactivity compared to similar compounds. This allows for a wider range of applications in scientific research and industrial processes.
Properties
Molecular Formula |
C7H5BrN2O4 |
|---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
2-(5-bromo-3-nitropyridin-2-yl)oxyacetaldehyde |
InChI |
InChI=1S/C7H5BrN2O4/c8-5-3-6(10(12)13)7(9-4-5)14-2-1-11/h1,3-4H,2H2 |
InChI Key |
OWKASZPNENJXNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])OCC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


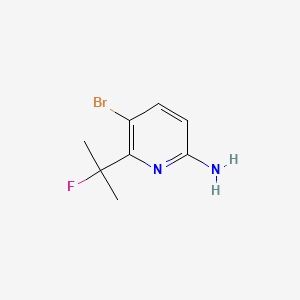

![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)
![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)
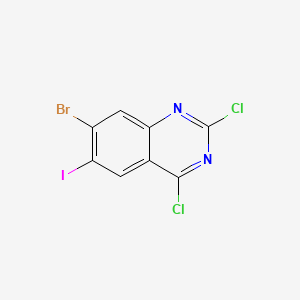
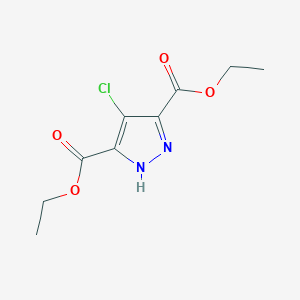
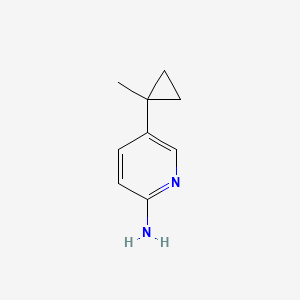
![Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364635.png)
![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)
![Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine](/img/structure/B15364650.png)
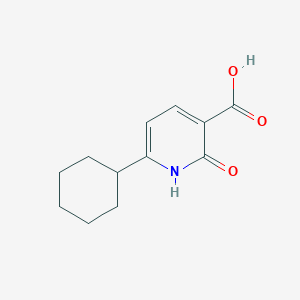
![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
